molecular formula C18H12ClFO5S B11017370 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate

Cat. No.: B11017370
M. Wt: 394.8 g/mol
InChI Key: SUTOMHQZSYHDRT-UHFFFAOYSA-N
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Description

8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines a chromen backbone with a benzenesulfonate group

Properties

Molecular Formula

C18H12ClFO5S

Molecular Weight

394.8 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C18H12ClFO5S/c19-15-8-14-12-2-1-3-13(12)18(21)24-16(14)9-17(15)25-26(22,23)11-6-4-10(20)5-7-11/h4-9H,1-3H2

InChI Key

SUTOMHQZSYHDRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE typically involves multiple stepsThe final step involves the sulfonation of the chromen derivative with 4-fluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromen derivatives with additional carbonyl groups, while reduction can produce hydroxylated chromen derivatives .

Scientific Research Applications

8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE is unique due to the presence of the 4-fluorobenzenesulfonate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable tool in scientific research .

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